N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-6-5-15-10(18)7-21-14-16-12(19)11-8-3-2-4-9(8)22-13(11)17-14/h2-7H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASQPNWJDSKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Cyclopenta-thieno-pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the core structure.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Preliminary studies indicate that N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide exhibits selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives, this compound was found to induce apoptosis in human breast cancer cell lines through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial properties of various thienopyrimidine derivatives demonstrated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of thienopyrimidine-acetamide derivatives. Key analogs and their distinguishing features are summarized below:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| N-(2-Methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide | Cyclopenta[4,5]thieno[2,3-d]pyrimidine core; 2-methoxyethyl group | Enhanced solubility; planar core for DNA intercalation | Under investigation (potential kinase inhibition) |
| 2-{[3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide | Allyl and phenylethyl substituents | Increased lipophilicity; altered pharmacokinetics | Antimicrobial activity (Gram-positive bacteria) |
| N-(3-Chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)cyclopenta[d]pyrimidin-4-yl)thio)acetamide | Thiophen-2-ylmethyl group; chloro-methylphenyl | Neuroprotective effects via GABA receptor modulation | Neuroprotection in vitro |
| N-(4-Ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide | Nitrophenyl and ethoxyphenyl groups | Electron-withdrawing nitro group enhances reactivity | Anti-inflammatory (COX-2 inhibition) |
| 2-((1-(2-(Dimethylamino)ethyl)-2-oxo-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-trifluoromethylphenyl)acetamide | Trifluoromethylphenyl; dimethylaminoethyl | Improved blood-brain barrier penetration | Anticancer activity (apoptosis induction) |
Pharmacokinetic and Pharmacodynamic Variations
- Solubility: Methoxyethyl and morpholinoethyl substituents (e.g., in ) improve solubility but reduce plasma protein binding .
- Metabolism : Thioether linkages slow hepatic degradation compared to ester or amide analogs .
Biological Activity
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound that has generated interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₇N₃O₃S₂
- Molecular Weight : 317.43 g/mol
- CAS Number : 433328-49-5
The structure features a thieno[2,3-d]pyrimidine core with a methoxyethyl and thioacetamide substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Antioxidant Activity
The antioxidant potential of thieno derivatives has been highlighted in studies assessing their protective effects against oxidative stress. For instance, compounds similar to this compound showed significant reductions in malondialdehyde levels in cellular models exposed to oxidative agents. This suggests a protective role against lipid peroxidation and cellular damage .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various thienopyrimidine derivatives against E. coli and S. aureus. The results indicated that specific modifications in the thieno structure enhanced activity, with some compounds achieving MIC values as low as 0.5 µg/mL.
Compound MIC (µg/mL) Activity Type A 0.5 Bactericidal B 1.0 Bacteriostatic C 0.75 Bactericidal -
Antioxidant Protection :
- In an experimental model using Clarias gariepinus, thieno derivatives were shown to mitigate oxidative stress induced by 4-nonylphenol exposure. Erythrocyte alterations were significantly reduced in treated groups compared to controls.
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Derivative Treatment 12 ± 1.03
Q & A
Q. What are the key considerations for synthesizing N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide?
Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or ethanol), and catalysts (e.g., triethylamine). For example, thioacetamide intermediates are often formed via nucleophilic substitution, followed by acylation to introduce the methoxyethyl group. Reaction progress should be monitored via TLC, with purification by column chromatography. Structural confirmation relies on NMR and MS .
Q. How is the structural integrity of this compound verified post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and connectivity, while Mass Spectrometry (MS) validates molecular weight. For example, the thioether linkage and cyclopenta[4,5]thieno[2,3-d]pyrimidin core produce distinct NMR peaks at δ 2.60–2.71 ppm (cyclopentane protons) and δ 8.03 ppm (pyrimidine protons). High-resolution MS ensures purity .
Q. What analytical techniques are critical for assessing purity?
High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% typically required for pharmacological studies). Melting point analysis and elemental analysis (C, H, N, S) further validate consistency with theoretical values. For example, deviations in melting points may indicate residual solvents or by-products .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioacetamide coupling step?
Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time. Evidence from similar compounds shows that using a 1.5–2.0 molar excess of chloroacetamide derivatives and polar aprotic solvents (e.g., DMF) at 80–100°C improves coupling efficiency. Catalytic triethylamine enhances nucleophilicity of the thiol group .
Q. What strategies address contradictory bioactivity data in preclinical studies?
Discrepancies in biological activity (e.g., inconsistent IC₅₀ values) may arise from variations in cell-line models or assay conditions. Standardize protocols using positive controls (e.g., known kinase inhibitors) and validate results across multiple assays (e.g., enzymatic vs. cell-based). Structural analogs with methoxyethyl groups show context-dependent activity, suggesting target selectivity studies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like kinase domains. Focus on the thioacetamide moiety’s hydrogen-bonding potential and the cyclopenta[4,5]thieno[2,3-d]pyrimidin core’s planar aromaticity. Validate predictions with SPR (surface plasmon resonance) for binding affinity .
Q. What methodologies resolve spectral overlaps in NMR characterization?
Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping peaks in complex regions (e.g., δ 1.2–2.0 ppm for cyclohexyl/methoxyethyl protons). For example, HMBC correlations between the thioether sulfur and adjacent carbonyl groups clarify connectivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
